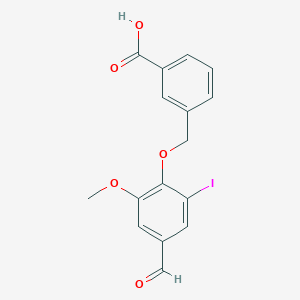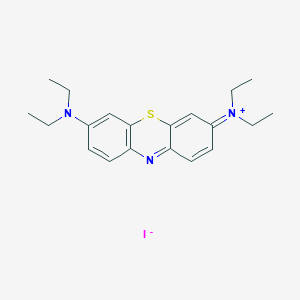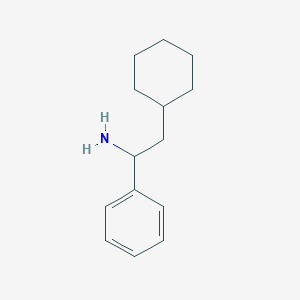![molecular formula C13H10O3 B3328315 3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid CAS No. 4445-33-4](/img/structure/B3328315.png)
3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid
概要
説明
3-Hydroxy-[1,1’-biphenyl]-2-carboxylic acid is an organic compound with the molecular formula C13H10O3 It is a derivative of biphenyl, featuring a hydroxyl group (-OH) at the 3-position and a carboxylic acid group (-COOH) at the 2-position of the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-[1,1’-biphenyl]-2-carboxylic acid typically involves several steps. One common method includes the Suzuki coupling reaction between 2-bromo-1-hydroxybenzene and 3-carboxyphenylboronic acid. The reaction is catalyzed by palladium(II) acetate (Pd(OAc)2) in the presence of a base such as sodium carbonate (Na2CO3) and a solvent like water or ethanol. The reaction mixture is heated to around 50°C for several hours to yield the desired product .
Industrial Production Methods
For large-scale industrial production, the process is optimized to increase yield and reduce costs. This involves using readily available raw materials, minimizing the number of reaction steps, and employing less toxic reagents. The industrial method may also include hydrogenation and debenzylation steps under catalytic conditions using palladium on carbon (Pd/C) to achieve the final product .
化学反応の分析
Types of Reactions
3-Hydroxy-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of 3-oxo-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: Formation of 3-hydroxy-[1,1’-biphenyl]-2-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
3-Hydroxy-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for developing pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-Hydroxy-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with biological molecules, influencing their function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-Amino-2-hydroxy-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with an amino group instead of a hydroxyl group.
2-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid: Hydroxyl group at a different position.
4’-Fluoro-1,1’-biphenyl-4-carboxylic acid: Fluoro group instead of a hydroxyl group.
Uniqueness
3-Hydroxy-[1,1’-biphenyl]-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of hydroxyl and carboxylic acid groups allows for versatile chemical modifications and interactions, making it valuable for various applications.
特性
IUPAC Name |
2-hydroxy-6-phenylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11-8-4-7-10(12(11)13(15)16)9-5-2-1-3-6-9/h1-8,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMKSYKFEDJPMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Sulfamide,N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-ethyl-](/img/structure/B3328258.png)
![2-[(2,6-Dibromo-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328265.png)

![2-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzonitrile](/img/structure/B3328293.png)


![1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3328309.png)
![2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3328320.png)
![N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide](/img/structure/B3328328.png)
![Ethyl 4-aminospiro[2.3]hexane-4-carboxylate](/img/structure/B3328330.png)

